(R)-(-)-2-Aminobutane functions as a crucial chiral auxiliary in organic synthesis. Chiral auxiliaries are temporary entities introduced into a reaction to control the stereochemistry of the product molecule. In simpler terms, they help control the 3D arrangement of atoms in the final product, ensuring the formation of a specific enantiomer.
(R)-(-)-2-Aminbutane finds application in numerous asymmetric reactions, particularly those involving the formation of carbon-carbon and carbon-heteroatom bonds. It is particularly useful due to its:
Several research studies have demonstrated the effectiveness of (R)-(-)-2-Aminobutane as a chiral auxiliary. For example, a study published in the Journal of the American Chemical Society describes its use in the asymmetric synthesis of β-hydroxy ketones with high enantioselectivity [].
(R)-(-)-2-Aminobutane also serves as a valuable tool for determining the enantiomeric excess (ee) of a chiral compound. Enantiomeric excess refers to the percentage of one enantiomer present in a mixture containing both forms.
(R)-(-)-2-Aminobutane can be derivatized with a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral acid. The resulting mixture will then exhibit different physical properties, such as nuclear magnetic resonance (NMR) chemical shifts, depending on the ee of the original compound. By comparing these properties with standards, researchers can determine the ee of the unknown sample.
A research article published in Chirality details the application of (R)-(-)-2-Aminobutane for the determination of ee in various chiral alcohols [].
(R)-(-)-2-Aminobutane, also known as (R)-2-Butanamine, is a chiral amine with the molecular formula and a molecular weight of 73.14 g/mol. It exists as a colorless to light yellow liquid and has a boiling point of approximately 63 °C and a melting point of -105 °C . This compound is recognized for its significant role in pharmaceutical chemistry and organic synthesis, particularly as a chiral auxiliary, which is crucial for determining enantiomeric excess in various
(R)-(-)-2-Aminobutane is a flammable liquid with an irritating odor. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested. Here are some specific safety concerns:
The biological activity of (R)-(-)-2-Aminobutane has been explored primarily in the context of its chiral nature, which influences its interactions with biological systems. As a chiral amine, it can exhibit different biological properties compared to its enantiomer. Its potential applications include:
Several methods exist for synthesizing (R)-(-)-2-Aminobutane:
(R)-(-)-2-Aminobutane shares structural similarities with several other amines derived from butane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Chiral | Unique Features |
---|---|---|---|
(R)-(-)-2-Aminobutane | C4H11N | Yes | Chiral amine used as an auxiliary |
n-Butylamine | C4H11N | No | Straight-chain amine without chirality |
tert-Butylamine | C4H11N | No | Branched structure; commonly used in industry |
Isobutylamine | C4H11N | No | Isomeric form; different properties |
Unlike n-butylamine and tert-butylamine, (R)-(-)-2-Aminobutane's chirality allows it to participate in asymmetric synthesis, making it particularly valuable in pharmaceutical applications.
(R)-(-)-2-Aminobutane, systematically named (2R)-butan-2-amine, is a chiral primary amine with the molecular formula C₄H₁₁N and a molecular weight of 73.14 grams per mole. The compound exists as a clear, colorless to light yellow liquid with distinctive physical and chemical properties that make it valuable for research applications. The Chemical Abstracts Service registry number for this enantiomer is 13250-12-9, distinguishing it from its racemic mixture and mirror image enantiomer.
The stereochemical configuration of (R)-(-)-2-Aminobutane is defined by the R-configuration at the second carbon atom, which bears the amino group. This chiral center creates the compound's optical activity, exhibiting a specific optical rotation of -7.5 degrees when measured neat at 19 degrees Celsius. The Simplified Molecular Input Line Entry System representation is CCC(C)N, while the more detailed stereochemical representation includes the specific configuration as CCC@@HN.
The physical properties of (R)-(-)-2-Aminobutane have been extensively characterized through multiple research studies. The compound demonstrates a density of 0.722 grams per milliliter at 25 degrees Celsius and maintains a refractive index of 1.393. The boiling point occurs at 63 degrees Celsius, while the melting point is recorded at -105 degrees Celsius. These properties are consistent across multiple analytical measurements and provide essential data for research applications.
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 73.14 | g/mol | |
Density | 0.722 | g/mL | |
Boiling Point | 63 | °C | |
Melting Point | -105 | °C | |
Refractive Index | 1.393 | - | |
Optical Rotation | -7.5 | degrees | |
Flash Point | -19 | °C |
(R)-(-)-2-Aminobutane exhibits complete miscibility with water, a property that significantly influences its applications in aqueous reaction systems. The compound demonstrates basic properties with a predicted pKa value of 10.74, consistent with its classification as a primary alkylamine. The basic nature of the compound results in a pH of 12.3 in aqueous solution, indicating strong alkaline character.
The compound shows sensitivity to air and light, requiring careful storage conditions to maintain its chemical integrity. It demonstrates incompatibility with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide. These chemical sensitivities must be considered in research applications and storage protocols to ensure compound stability and experimental reproducibility.
The story of (R)-(-)-2-aminobutane is inextricably linked to the broader evolution of asymmetric synthesis. Early work in the 1960s-1970s established chiral phosphine ligands for transition metal catalysis, with Knowles' pioneering asymmetric hydrogenation of enamines using rhodium-DIPAMP complexes laying groundwork for later amine syntheses [3]. By the 1980s, researchers recognized the need for simple chiral amines to test emerging catalytic systems, with 2-aminobutane's compact structure (one stereocenter, minimal steric bulk) making it an ideal probe molecule.
A 1994 breakthrough came through Buchwald's titanocene-catalyzed asymmetric hydrogenation of cyclic N-alkyl imines, demonstrating that even simple amines could be synthesized with >99% enantiomeric excess (ee) [1]. This methodology was subsequently applied to acyclic systems like 2-aminobutane precursors. The 2010s saw iridium catalysts with P-stereogenic ligands achieve unprecedented activity, reducing N-aryl imines to chiral amines at 0.1 mol% catalyst loadings [1] [3]. Throughout these developments, 2-aminobutane served as a benchmark for comparing catalytic efficiency across metal centers (Rh, Ir, Ru) and ligand architectures.
(R)-(-)-2-aminobutane's synthesis via asymmetric hydrogenation has driven key advances in catalyst design. Rhodium complexes with DuPhos ligands achieve 98% ee in the hydrogenation of N-(1-phenylvinyl)butan-2-imine, while iridium catalysts using LalithPhos ligands enable complete conversion within 1 hour at 50 bar H₂ [1] [3]. The compound's small size challenges stereocontrol – successful systems must overcome unfavorable entropy factors, making it a rigorous test for new catalysts.
Transaminases have been engineered to accept 2-aminobutane precursors, with Aspergillus niger monoamine oxidase (MAO-AN) enabling dynamic kinetic resolution of racemic mixtures. Coupled with amine transaminase ATA-117, this system achieves >99% ee through stereoinversion pathways [2]. The reaction's scalability (demonstrated at 100g scale) highlights 2-aminobutane's role in developing industrially viable biocatalysis.
Comparative studies using 2-aminobutane derivatives reveal how substituents influence stereoselectivity:
Catalyst System | Substrate | ee (%) |
---|---|---|
Rh-Cyphos | N-Benzyl derivative | 92 |
Ir-LalithPhos | N-(2-naphthyl) | 99 |
Ru-BINAP | N-(4-CF₃Ph) | 85 |
The consistent high ee with Ir systems demonstrates ligand robustness, while electron-withdrawing groups (CF₃) reduce selectivity in Ru catalysis – insights critical for pharmaceutical amine synthesis.
In supercritical CO₂ media, 2-aminobutane hydrogenation shows inverted temperature dependence – increasing from -20°C to 50°C improves ee from 75% to 94% due to changes in transition state ordering [3]. This counterintuitive behavior, first observed with 2-aminobutane, has guided solvent engineering for temperature-sensitive substrates.
The Bode group's hydroxamic acid catalysts resolve racemic 2-aminobutane via kinetic resolution (s = 12-15) [4]. Polymer-supported variants allow reagent recycling – critical for sustainable production. When coupled with imine reductases, these systems achieve 99% ee through stereoconvergent pathways [2].
Recent work integrates amine dehydrogenases (AmDHs) with glucose dehydrogenases (GDHs) for cofactor recycling:
This system produces (R)-(-)-2-aminobutane at 90% yield with 99.5% ee, demonstrating scalability for chiral amine production [2] [4].
Flammable;Corrosive;Irritant;Environmental Hazard